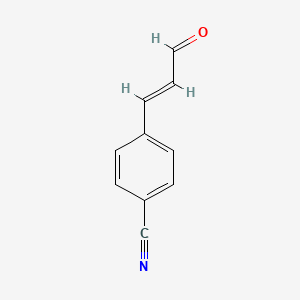

4-(3-Oxoprop-1-en-1-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-Oxoprop-1-en-1-yl)benzonitrile is a chemical compound with the molecular formula C10H7NO . It has a molecular weight of 157.17 . This compound is of significant interest among researchers in various fields of chemistry and biology.

Synthesis Analysis

The synthesis of 4-(3-Oxoprop-1-en-1-yl)benzonitrile involves several steps. One method involves adding 4-Cyanobenzaldehyde to a solution of (triphenylphosphoranylidene) acetaldehyde in dichloromethane. The reaction is stirred at room temperature for 20 hours. The crude product is then purified by column chromatography to afford the title compound .Molecular Structure Analysis

The molecular structure of 4-(3-Oxoprop-1-en-1-yl)benzonitrile can be represented by the InChI code: 1S/C10H7NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h1-7H/b2-1+ . The compound has a planar structure, which is typical for aromatic compounds.Chemical Reactions Analysis

The chemical reactions involving 4-(3-Oxoprop-1-en-1-yl)benzonitrile are complex and can involve several steps. For instance, it can react with (2S)-2-{diphenyl[(trimethylsilyl)oxy]methyl}pyrrolidine and potassium acetate in 2,2,2-trifluoroethanol at 20℃ .Physical And Chemical Properties Analysis

4-(3-Oxoprop-1-en-1-yl)benzonitrile is a powder with a melting point of 136-138°C . It is stored at a temperature of 4°C . The compound’s properties are influenced by its molecular structure, particularly the presence of the aromatic ring and the nitrile group.Scientific Research Applications

1. Application in Androgen Receptor Modulation

- Synthesis and Biological Evaluation : A derivative of 4-(3-Oxoprop-1-en-1-yl)benzonitrile, specifically 4-(5-oxopyrrolidine-1-yl)benzonitrile, was synthesized and evaluated for its selective androgen receptor modulator (SARM) properties. This compound exhibited anabolic effects on muscles and the central nervous system while having neutral effects on the prostate, making it a potential candidate for clinical use in related therapies (Aikawa et al., 2017).

2. Advancements in Battery Technology

- High Voltage Lithium Ion Battery Additive : 4-(Trifluoromethyl)-benzonitrile, a compound structurally related to 4-(3-Oxoprop-1-en-1-yl)benzonitrile, has been used as an electrolyte additive for high voltage lithium-ion batteries. This addition significantly improved the cyclic stability and capacity retention of the batteries, demonstrating its potential in enhancing battery performance (Huang et al., 2014).

3. Exploration in Photophysics and Photochemistry

- Photolysis Studies : Research into the photolysis of compounds structurally similar to 4-(3-Oxoprop-1-en-1-yl)benzonitrile, such as 4-phenyl-1,3,2-oxathiazolylio-5-oxide, has provided insights into the mechanisms of ketene intermediates. These studies contribute to a deeper understanding of the photophysical and photochemical properties of benzonitrile derivatives (Holm et al., 1976).

4. Development in Material Science

- Nonlinear Optical Applications : Molecules based on (-1-cyanovinyl)benzonitrile, which shares a functional group with 4-(3-Oxoprop-1-en-1-yl)benzonitrile, have been explored for nonlinear optical (NLO) applications. Experimental and computational studies have shown that these compounds have potential in NLO applications due to their suitable electronic and structural properties (Mydlova et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not inhaling dust, fume, gas, mist, vapors, or spray .

Relevant Papers Several papers have been published on 4-(3-Oxoprop-1-en-1-yl)benzonitrile, providing information on its synthesis, properties, and potential applications . These papers can be a valuable resource for further understanding this compound.

properties

IUPAC Name |

4-[(E)-3-oxoprop-1-enyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h1-7H/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMCARXOHQPZAX-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Oxoprop-1-en-1-yl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)

![methyl 3-{2-[2-(2,6-dimethylmorpholino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2873546.png)

![1-acetyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2873547.png)

![tert-butyl 2-(2-aminoethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B2873555.png)

![4-(Isopropylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2873561.png)

![6-Acetyl-2-(4-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2873562.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2873563.png)

![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2873564.png)

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2873566.png)